molecular formula C58H91N19O19S B12380859 Biotin-Crosstide

Biotin-Crosstide

Cat. No.: B12380859
M. Wt: 1390.5 g/mol
InChI Key: XTOMXFNPGQYTSN-HSVKAJNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-Crosstide is a biotinylated form of the peptide Crosstide. It is primarily used in scientific research as a substrate for protein kinases, particularly Akt (protein kinase B). The compound consists of a biotin molecule attached to a peptide sequence, which allows it to be used in various biochemical assays and detection methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-Crosstide is synthesized through a series of peptide coupling reactions. The peptide sequence is assembled using solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The biotin moiety is introduced at the N-terminus of the peptide through a coupling reaction with biotinylated reagents .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified product is then lyophilized to obtain a stable, dry powder form. The entire process is conducted under stringent quality control to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Biotin-Crosstide primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-streptavidin binding interactions, which are non-covalent but highly specific and strong .

Common Reagents and Conditions

    Peptide Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Cleavage Reagents: Trifluoroacetic acid (TFA)

    Biotinylation Reagents: Biotin-N-hydroxysuccinimide ester (Biotin-NHS)

Major Products Formed

The major product formed from the synthesis of this compound is the biotinylated peptide itself. During biochemical assays, the biotinylated peptide can form complexes with streptavidin or avidin, which are used for detection and purification purposes .

Mechanism of Action

Biotin-Crosstide functions by serving as a substrate for protein kinases. The biotin moiety allows for easy detection and purification through biotin-streptavidin interactions. The peptide sequence is recognized and phosphorylated by specific kinases, which can then be studied to understand kinase activity and regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide sequence and biotinylation, which allows for high-affinity binding to streptavidin and subsequent detection. This makes it particularly useful in kinase assays and protein interaction studies, providing a versatile tool for researchers .

Properties

Molecular Formula

C58H91N19O19S

Molecular Weight

1390.5 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C58H91N19O19S/c1-29(47(87)69-33(18-19-43(83)84)48(88)66-25-44(85)86)67-50(90)35(23-31-11-4-3-5-12-31)71-51(91)36(26-78)72-52(92)37(27-79)73-54(94)45(30(2)80)75-49(89)32(13-8-20-63-56(59)60)70-53(93)39-15-10-22-77(39)55(95)34(14-9-21-64-57(61)62)68-42(82)24-65-41(81)17-7-6-16-40-46-38(28-97-40)74-58(96)76-46/h3-5,11-12,29-30,32-40,45-46,78-80H,6-10,13-28H2,1-2H3,(H,65,81)(H,66,88)(H,67,90)(H,68,82)(H,69,87)(H,70,93)(H,71,91)(H,72,92)(H,73,94)(H,75,89)(H,83,84)(H,85,86)(H4,59,60,63)(H4,61,62,64)(H2,74,76,96)/t29-,30+,32-,33-,34-,35-,36-,37-,38-,39-,40-,45-,46-/m0/s1

InChI Key

XTOMXFNPGQYTSN-HSVKAJNCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O

Origin of Product

United States

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